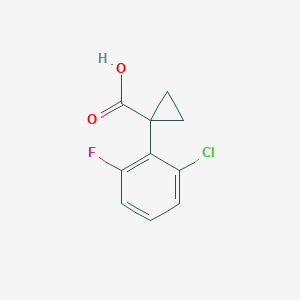
methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate: is an organic compound with a complex structure that includes a chloro-substituted methoxyphenyl group attached to a hydroxyacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate typically involves the esterification of 3-chloro-2-methoxyphenylacetic acid. The reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions generally include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.
Substitution: The chloro group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes.
Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate involves its interaction with various molecular targets, depending on its application. For instance, in medicinal chemistry, its derivatives may interact with specific enzymes or receptors, leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
- Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate
- Methyl 2-(3-chloro-2-hydroxyphenyl)-2-hydroxyacetate
- Methyl 2-(3-chloro-2-ethoxyphenyl)-2-hydroxyacetate
Uniqueness: Methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. The combination of these functional groups can enhance its solubility, stability, and potential biological activity compared to similar compounds.
Propriétés
Numéro CAS |
1892225-43-2 |
|---|---|
Formule moléculaire |
C10H11ClO4 |
Poids moléculaire |
230.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



